molecular formula C8H18ClN B14126063 1-Methylazocane hydrochloride CAS No. 7500-34-7

1-Methylazocane hydrochloride

Cat. No.: B14126063
CAS No.: 7500-34-7
M. Wt: 163.69 g/mol
InChI Key: KCHWMQOETXDHQF-UHFFFAOYSA-N
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Description

1-Methylazocane hydrochloride is a chemical compound with the molecular formula C8H17N·HCl It is a derivative of azocane, a saturated heterocyclic compound containing a nitrogen atom in an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylazocane hydrochloride typically involves the alkylation of azocane with methyl iodide, followed by the treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Alkylation: Azocane is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60-80°C.

    Formation of Hydrochloride Salt: The resulting 1-Methylazocane is then treated with hydrochloric acid to form this compound. This step is typically performed at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methylazocane hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it back to azocane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of 1-Methylazocane.

    Reduction: Azocane.

    Substitution: Various N-substituted azocane derivatives.

Scientific Research Applications

1-Methylazocane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a model compound for studying the behavior of nitrogen-containing heterocycles in biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methylazocane hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the azocane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azocane: The parent compound, lacking the methyl group.

    1-Ethylazocane: Similar structure with an ethyl group instead of a methyl group.

    1-Phenylazocane: Contains a phenyl group attached to the nitrogen atom.

Uniqueness

1-Methylazocane hydrochloride is unique due to its specific methyl substitution, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of alkyl substitution on the properties of azocane derivatives.

Properties

CAS No.

7500-34-7

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

1-methylazocane;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-9-7-5-3-2-4-6-8-9;/h2-8H2,1H3;1H

InChI Key

KCHWMQOETXDHQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCCC1.Cl

Origin of Product

United States

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